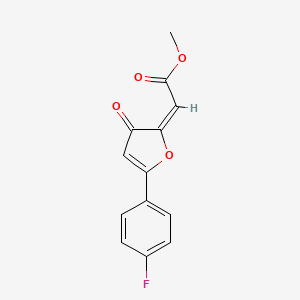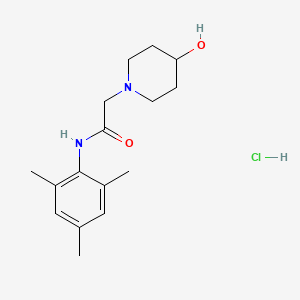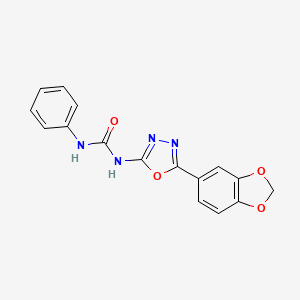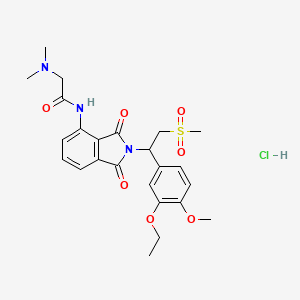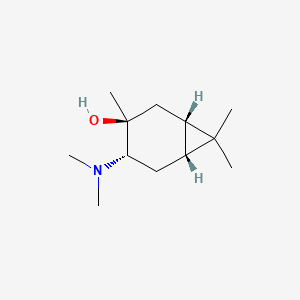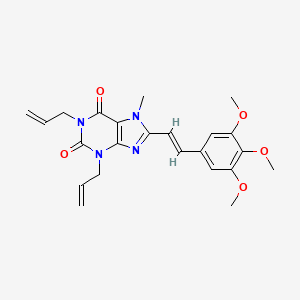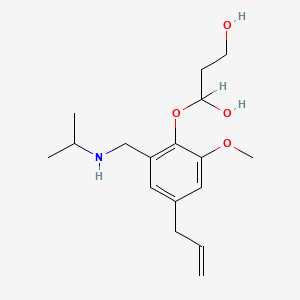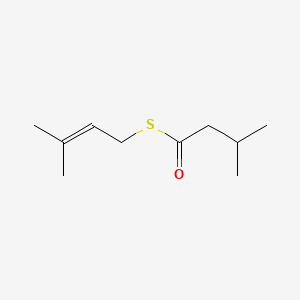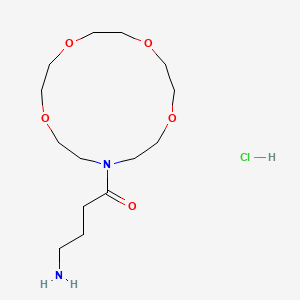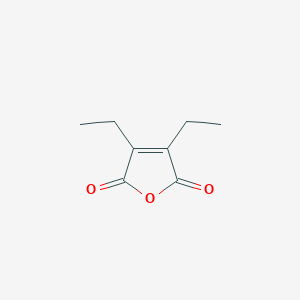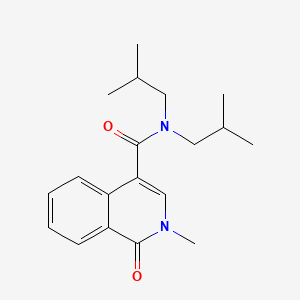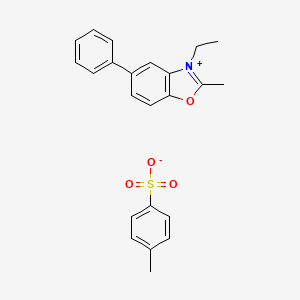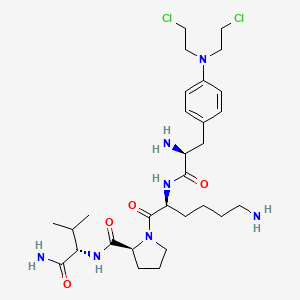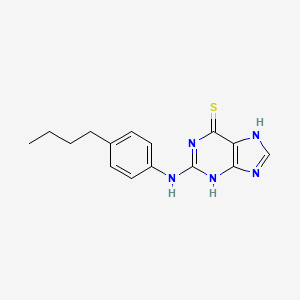
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a thione group at the 6th position of the purine ring and a butylphenylamino group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- typically involves the reaction of a purine derivative with a butylphenylamine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butylphenylamine attacks the purine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- involves its interaction with specific molecular targets. The compound can incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine analogue used in the treatment of leukemia.
Thioguanine: Another purine analogue with antineoplastic properties.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine.
Uniqueness
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is unique due to the presence of the butylphenylamino group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential compared to other similar compounds .
Propiedades
Número CAS |
104715-68-6 |
|---|---|
Fórmula molecular |
C15H17N5S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(4-butylanilino)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C15H17N5S/c1-2-3-4-10-5-7-11(8-6-10)18-15-19-13-12(14(21)20-15)16-9-17-13/h5-9H,2-4H2,1H3,(H3,16,17,18,19,20,21) |
Clave InChI |
JWQSQZFFXQPOJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=NC(=S)C3=C(N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


